2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol-d4 Hydrochloride
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Overview
Description
ST1058-d4 is a deuterated derivative of ST1058, a compound known for its potential therapeutic applications. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its metabolic stability and pharmacokinetic properties. This compound is primarily used in scientific research to study its biological effects and potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ST1058-d4 involves the incorporation of deuterium atoms into the parent compound ST1058. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: Utilizing deuterated solvents and reagents during the synthesis of ST1058 can result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of ST1058-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Large-scale batch reactors are used to carry out the hydrogen-deuterium exchange reactions.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
ST1058-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ST1058-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new drugs and as a tool in pharmaceutical research.
Mechanism of Action
The mechanism of action of ST1058-d4 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium atoms can alter the compound’s metabolic stability and interaction with enzymes, leading to enhanced therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
ST1058: The non-deuterated parent compound of ST1058-d4.
ST1060: Another deuterated derivative with similar applications.
ST1072: A related compound with potential therapeutic applications.
Uniqueness
ST1058-d4 is unique due to the incorporation of deuterium atoms, which enhances its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C21H38ClNO2 |
---|---|
Molecular Weight |
376.0 g/mol |
IUPAC Name |
1,1,3,3-tetradeuterio-2-(ethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H37NO2.ClH/c1-3-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22-4-2;/h11-14,22-24H,3-10,15-18H2,1-2H3;1H/i17D2,18D2; |
InChI Key |
JBSNSIPGCDEQHQ-GEPRMJNJSA-N |
Isomeric SMILES |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)NCC)O.Cl |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NCC.Cl |
Origin of Product |
United States |
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